tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Catalog No.
S12195899
CAS No.
M.F
C12H21NO3
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyc...

Product Name

tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

IUPAC Name

tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(7-14)10(8)6-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

AWLLNUTWWOFTDF-LPEHRKFASA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)CO

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@@H]2C1)CO

Tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound characterized by its unique fused ring structure, which includes a nitrogen atom in the bicyclic framework. This compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 213.28 g/mol. It features a tert-butyl ester functional group and a hydroxymethyl substituent, contributing to its potential reactivity and biological activity .

Typical of carboxylates and hydroxymethyl derivatives, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Reduction: The hydroxymethyl group can be further reduced to yield alcohols.
  • Nucleophilic substitutions: The nitrogen atom in the bicyclic structure may participate in nucleophilic attacks, allowing for further functionalization.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Framework: Initial cyclization reactions using appropriate precursors to establish the bicyclic structure.
  • Introduction of Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or similar reagents.
  • Esterification: The final step involves reacting the carboxylic acid with tert-butanol under acidic conditions to yield the tert-butyl ester.

These methods highlight the compound's accessibility through established organic synthesis techniques .

Tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: Serving as an intermediate for synthesizing more complex molecules due to its reactive functional groups.

Its unique structure makes it valuable in research and development within these fields.

Several compounds share structural similarities with tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, including:

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate140695-85-80.94
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate123855-51-60.94
N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane663172-78-90.91
Tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate203663-25-60.90

These compounds exhibit similar bicyclic structures or functional groups but differ in their specific biological activities and potential applications, highlighting the uniqueness of tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate within this chemical class .

Systematic IUPAC Name Derivation and Stereochemical Descriptors

The IUPAC name is constructed by identifying the parent bicyclic system, substituents, and stereochemistry:

  • Parent structure: 3-azabicyclo[3.2.0]heptane, a bicyclic system with two bridges: one three-membered (C1–C5–N3) and one two-membered (C5–C6).
  • Substituents:
    • A tert-butoxycarbonyl (Boc) group at position 3.
    • A hydroxymethyl group (-CH2OH) at position 6.
  • Stereochemistry: The (1R,5R,6R) configuration indicates the spatial arrangement of substituents at bridgehead carbons 1, 5, and 6.

The full systematic name is tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate.

CAS Registry Number and Alternative Chemical Identifiers

PropertyValueSource
CAS Registry Number1457705-09-7
Alternative Identifiers2306254-31-7, CS-0129485, EN300-7440365

Molecular Formula and Exact Mass Analysis

PropertyValueSource
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Exact Mass227.1521 g/mol (calculated)

SMILES Notation and Constitutional Isomerism Considerations

The SMILES notation encodes the structure and stereochemistry:

CC(C)(C)OC(=O)N1[C@H]2C[C@@H](C[C@H]2CO)C1  

Key features:

  • N1[C@H]2C[C@@H]...C1: Indicates the bicyclic system with R-configuration at C1, C5, and C6.
  • CO: Hydroxymethyl group at C6.

Constitutional isomers may arise from variations in substituent placement (e.g., hydroxymethyl at C5 instead of C6) or bridge sizes (e.g., bicyclo[3.1.0] systems).

InChI Key Representation and Digital Chemical Identity

The InChI Key for this compound is a hashed representation of its structural data. While the exact key is not provided in available sources, it can be generated algorithmically from the SMILES notation. For example, a related analog with a bicyclo[3.1.0]hexane system has the InChI Key JVIDPFGQYMFQDZ-JVHMLUBASA-N.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.15214353 g/mol

Monoisotopic Mass

227.15214353 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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